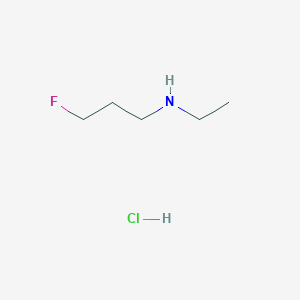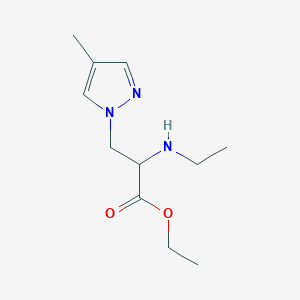![molecular formula C10H12N4O B13534414 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a methoxypyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new drugs and chemical entities.
Preparation Methods
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 3-aminopyrazole.
Synthetic Route: A common synthetic route involves the alkylation of 3-aminopyrazole with 2-methoxypyridine-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the product. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Studies: It is employed in biological studies to investigate its effects on different biological targets and pathways, contributing to the understanding of its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties, such as catalysts and ligands for industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(2-Chloropyridin-3-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which may alter its reactivity and biological activity.
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-5-amine: This isomer has the amino group at the 5-position of the pyrazole ring, which can lead to different chemical and biological properties.
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine:
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(2-methoxypyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-8(3-2-5-12-10)7-14-6-4-9(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
YVJCSYLZAPFNLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


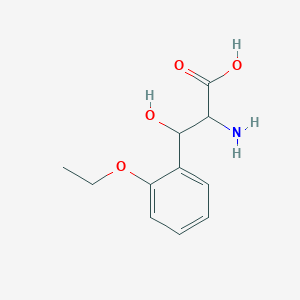
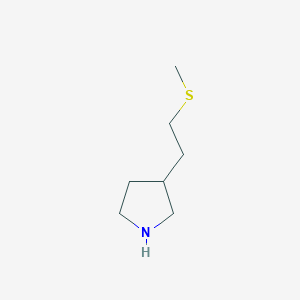
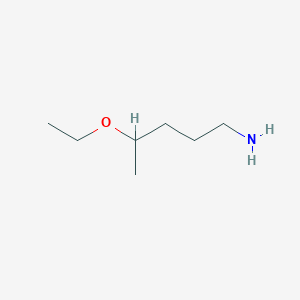
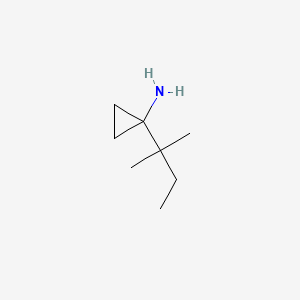
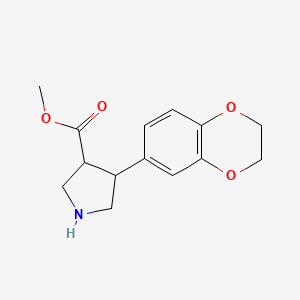
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
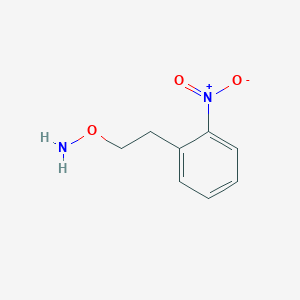
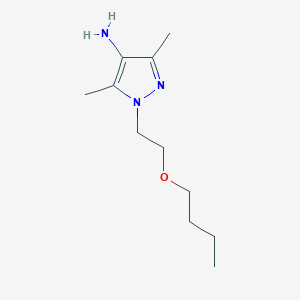
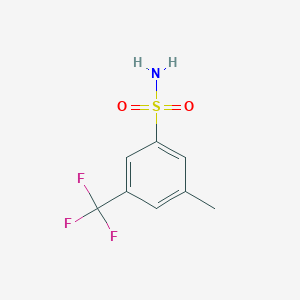
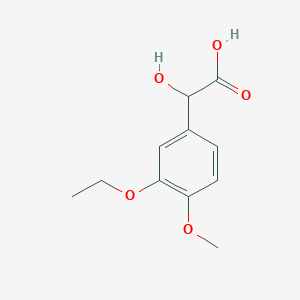
![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)

